molecular formula C21H37NO2 B601837 N-Ethyl Fingolimod CAS No. 1402793-28-5

N-Ethyl Fingolimod

Cat. No.: B601837
CAS No.: 1402793-28-5
M. Wt: 335.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl Fingolimod is a structural analog of the immunomodulatory drug Fingolimod (FTY720), intended for research purposes to investigate the sphingosine 1-phosphate (S1P) signaling pathway. As a potent sphingosine 1-phosphate receptor (S1PR) modulator, its primary research value lies in its potential to help elucidate mechanisms of lymphocyte trafficking and immune response regulation. Fingolimod, the parent compound, is phosphorylated in vivo by sphingosine kinases to an active form that acts as a functional antagonist of the S1P receptor 1 (S1PR1) . This action induces internalization of the receptor on lymphocytes, sequestering them in lymph nodes and thereby preventing their contribution to autoimmune reactions in the central nervous system . Researchers are exploring fingolimod analogs not only in the context of multiple sclerosis but also for potential applications in neuroprotection, stroke recovery, and other conditions involving S1P-mediated pathways . This compound serves as a crucial tool compound for structure-activity relationship (SAR) studies, helping scientists understand how modifications to the fingolimod structure affect its pharmacological profile, receptor selectivity, and metabolic stability. This product is provided for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1402793-28-5

Molecular Formula

C21H37NO2

Molecular Weight

335.53

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​(ethylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Origin of Product

United States

Rationale for the Development and Investigation of N Ethyl Fingolimod As a Molecular Probe and Potential Therapeutic Analog

Historical Context of Fingolimod (B1672674) (FTY720) Discovery and Preclinical Mechanistic Studies

Fingolimod (FTY720) was first synthesized in 1992 as a chemical modification of myriocin (B1677593) (ISP-I), an immunosuppressive natural product isolated from the fungus Isaria sinclairii. nih.gov The development was part of a joint effort by researchers at Kyoto University and pharmaceutical companies to create analogs of myriocin with improved efficacy and reduced toxicity. tandfonline.com Initial in vivo screening, such as rat skin allograft rejection tests, guided the structural simplification from the complex myriocin to the nonchiral, symmetric framework of fingolimod, which demonstrated potent immunosuppressive activity. nih.gov

Early investigations into its mechanism revealed that fingolimod functions as a prodrug. tandfonline.comunipg.it It is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SPHK2) to its active form, fingolimod-phosphate. nih.govnih.govnih.gov This active metabolite is structurally similar to the endogenous lipid mediator, sphingosine-1-phosphate (S1P). unipg.it Fingolimod-phosphate acts as a potent, non-selective agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5. nih.govplos.org

The key therapeutic mechanism of fingolimod is attributed to its action on the S1P1 receptor on lymphocytes. nih.govnih.gov The binding of fingolimod-phosphate to S1P1 receptors induces their internalization and subsequent degradation. tandfonline.comnih.govguidetopharmacology.org This process disrupts the S1P gradient that lymphocytes require to exit from secondary lymphoid organs. tandfonline.complos.org As a result, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and thus reducing the inflammatory damage characteristic of diseases like multiple sclerosis. tandfonline.comresearchgate.netnih.gov This novel mechanism of action, modulating lymphocyte trafficking rather than directly suppressing immune function, represented a significant advancement in immunomodulatory therapy. nih.govtandfonline.com

Design Principles for Novel S1P Receptor Modulator Analogs

The development of new S1P receptor modulator analogs, including N-Ethyl Fingolimod, is driven by the goal of refining the pharmacological profile of the parent compound, fingolimod. A primary design principle is to achieve greater receptor subtype selectivity. guidetopharmacology.orgresearchgate.net Fingolimod's agonism at multiple S1P receptors contributes to both its therapeutic effects and undesirable side effects. guidetopharmacology.org For example, activity at the S1P3 receptor is thought to be linked to adverse cardiovascular effects, such as transient bradycardia. researchgate.net Therefore, a major focus is the creation of analogs that are highly selective for the S1P1 receptor, aiming to retain the desired immunomodulatory action while minimizing off-target effects. guidetopharmacology.orgresearchgate.net

Another key principle is the optimization of pharmacokinetic properties. This involves modifying the molecular structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, research has focused on designing analogs with modified head groups to enhance the rate of phosphorylation, which is a critical step for the drug's activity but can be inconsistent in humans. nih.gov The introduction of structural rigidity, such as adding aromatic substituents, has been explored to increase selectivity for the S1P1 receptor. nih.gov

The development of "soft drug" modulators is another design strategy. These are compounds designed to be active locally (e.g., topically in the skin) but are rapidly metabolized into inactive forms systemically, thereby reducing the risk of systemic side effects. acs.org The overarching goal of these design principles is to develop next-generation S1P receptor modulators with an improved benefit-risk profile compared to fingolimod. plos.orgresearchgate.net

Hypothesis for the Specificity and Activity Profile of this compound

This compound is an analog of fingolimod where an ethyl group is attached to the primary amine. The core hypothesis behind this modification is that it will alter the molecule's interaction with key biological targets, potentially leading to a distinct and more favorable pharmacological profile.

The primary hypothesis relates to the compound's function as a prodrug. The addition of the ethyl group to the nitrogen atom is expected to influence the efficiency of its phosphorylation by sphingosine kinases. This modification could alter the rate at which this compound is converted to its active phosphate (B84403) form, thereby changing its pharmacokinetic and pharmacodynamic properties. This alteration could lead to a different onset or duration of action compared to the parent compound.

A second key hypothesis is that the ethylated structure, once phosphorylated, may exhibit a different binding affinity and selectivity profile across the S1P receptor subtypes. The presence of the ethyl group could create steric or electronic changes that favor binding to the S1P1 receptor while reducing affinity for other subtypes like S1P3. If this compound phosphate demonstrates higher selectivity for S1P1, it could theoretically retain the potent immunomodulatory effects of fingolimod while having a lower propensity for S1P3-mediated side effects.

Therefore, this compound is investigated as both a molecular probe to further elucidate the structure-activity relationships of S1P receptor modulation and as a potential therapeutic candidate. The research aims to determine if this specific structural modification can translate into a tangible clinical advantage, such as an improved safety profile or enhanced efficacy in specific neurological or immunomodulatory applications. vulcanchem.com

Data Tables

Table 1: In Vitro Activity of Fingolimod-Phosphate (FTY720-P) at S1P Receptors

Receptor SubtypeIC50 (nM)
S1P10.35
S1P2>10,000
S1P30.26
S1P434
S1P50.55
Source: Data derived from GTPγS binding assays. unipg.it

Table 2: Effect of Fingolimod Treatment (1 year) on Peripheral Blood Lymphocyte Subsets in MS Patients

Lymphocyte SubsetMean Absolute Count (cells/μL) - Before TreatmentMean Absolute Count (cells/μL) - After TreatmentP-value
Total Lymphocytes2058588<0.001
CD4+ T-helper Cells1205224<0.001
CD8+ T-cells557258<0.001
B-cells21124<0.001
NK-cells2141630.04
Source: Data from a study of 19 relapsing-remitting MS patients. plos.org

Synthetic Methodologies and Chemical Derivatization Strategies for N Ethyl Fingolimod

Retrosynthetic Analysis of N-Ethyl Fingolimod (B1672674) Structure

A retrosynthetic analysis of N-Ethyl Fingolimod, chemically known as 2-(ethylamino)-2-(4-octylphenethyl)propane-1,3-diol chemicea.com, begins by deconstructing the molecule into simpler, commercially available starting materials. The primary disconnection point is the ethyl group on the nitrogen atom, suggesting a late-stage ethylation of the primary amine of Fingolimod or a protected precursor.

Further disconnection of the Fingolimod backbone reveals two main fragments: the lipophilic tail consisting of the 4-octylphenyl ethyl group and the hydrophilic 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) head group. researchgate.netresearchgate.net This leads to several potential synthetic strategies. One common approach involves the alkylation of a malonate derivative with a suitable 4-octylphenethyl electrophile. researchgate.netderpharmachemica.com An alternative strategy involves the construction of the C-C bond between the aromatic ring and the ethyl linker via a Friedel-Crafts acylation, followed by reduction. researchgate.netnih.gov The hydrophilic amino-diol head group is often derived from precursors like diethyl acetamidomalonate or 3-nitropropionic acid. researchgate.netnih.gov

The retrosynthetic pathway can be summarized as follows:

This compound is disconnected at the N-C bond of the ethyl group, leading to Fingolimod and an ethylating agent.

Fingolimod is disconnected at the bond between the phenethyl group and the aminodiol moiety. This points to precursors such as 1-(2-bromoethyl)-4-octylbenzene and diethyl 2-acetamidomalonate . derpharmachemica.com

The 4-octylphenethyl fragment can be further broken down. For instance, 1-(2-bromoethyl)-4-octylbenzene can be synthesized from n-octylbenzene through a series of reactions. nih.gov

Detailed Synthetic Pathways for this compound

The synthesis of this compound is not widely documented in dedicated literature, as it is primarily considered a related impurity or a derivative of Fingolimod. Therefore, its synthesis is best approached by adapting established Fingolimod syntheses to include an N-ethylation step.

One of the most common routes to the Fingolimod core involves the use of diethyl acetamidomalonate as the starting material for the polar head group. researchgate.net The synthesis proceeds by alkylating diethyl acetamidomalonate with a suitable electrophile containing the 4-octylphenyl moiety. A subsequent reduction and deprotection sequence yields Fingolimod.

An alternative and concise route starts from n-octylbenzene and 3-nitropropionic acid. nih.gov This pathway involves a Friedel-Crafts acylation, a reduction, a double Henry reaction, and a final hydrogenation to yield Fingolimod. nih.gov

The introduction of the N-ethyl group can be achieved at the final stage of the Fingolimod synthesis. Starting with Fingolimod, several standard N-alkylation methods can be employed:

Reductive Amination: Fingolimod can be reacted with acetaldehyde (B116499) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield this compound. This is a mild and efficient method for N-alkylation of primary amines.

Direct Alkylation: Reaction of Fingolimod with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) can also introduce the ethyl group. However, this method carries the risk of over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of the Fingolimod precursor, key optimization points have been identified in the literature. For instance, in the Friedel-Crafts acylation step, the choice of Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) and solvent can significantly impact the regioselectivity and yield. researchgate.net It has been shown that using AlCl₃ in a suitable solvent can favor the desired para-acylated product. researchgate.net

In the reduction steps, such as the conversion of a ketone to a methylene (B1212753) group or a nitro group to an amine, the choice of catalyst and reaction conditions is critical. For the reduction of a ketone, hydrogenation using 10% Pd/C in ethanol (B145695) has been reported to give quantitative yields. researchgate.net For the reduction of a nitro group, similar conditions with Pd/C under hydrogen pressure are effective. nih.gov

When introducing the N-ethyl group via reductive amination, the pH of the reaction medium and the choice of reducing agent are important parameters to optimize. For direct alkylation, controlling the temperature and the molar ratio of the alkylating agent to Fingolimod is key to preventing side reactions.

Table 1: Optimization of a Key Synthetic Step (Friedel-Crafts Acylation for Fingolimod Precursor)

Lewis AcidSolventYield of para-isomerReference
AlCl₃1,2-dichloroethaneGood ijacskros.com
SnCl₄Not specifiedMarginally lower than AlCl₃ researchgate.net
TiCl₄Not specifiedMarginally lower than AlCl₃ researchgate.net

Development of Analytical Methods for this compound Purity and Characterization

The purity and characterization of this compound are typically assessed using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Since this compound is a potential impurity in the synthesis of Fingolimod, methods developed for Fingolimod impurity profiling are directly applicable.

A robust reverse-phase HPLC (RP-HPLC) method is commonly used for the analysis of Fingolimod and its related substances. sigmaaldrich.comijrpr.com Such methods can effectively separate this compound from Fingolimod and other process-related impurities.

Key parameters for an HPLC method for this compound would include:

Column: A C18 or C8 column is typically used. For example, a Purospher® STAR RP-18 or a Zorbax Plus C8 column can provide good separation. sigmaaldrich.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile, methanol) is common. sigmaaldrich.comijrpr.com

Detection: UV detection is standard, with the wavelength set to a value where the analytes have significant absorbance, such as 218 nm. ijrpr.com

Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. researchgate.net

Table 2: Example HPLC Parameters for Fingolimod and Related Impurities

ParameterConditionReference
ColumnX-Terra RP-18, (150×4.6mm) 5µm ijrpr.com
Mobile PhasepH 6.0 buffer, acetonitrile, and methanol (B129727) (35:39:26) ijrpr.com
Flow Rate1.0 mL/min ijrpr.com
Detection Wavelength218 nm ijrpr.com
Column Temperature30°C ijrpr.com

Synthesis of Radiotagged this compound for Pharmacological Studies

For pharmacological studies, such as in vivo imaging or metabolic profiling, a radiolabeled version of this compound is required. The synthesis of a radiotagged derivative can be achieved by incorporating a radionuclide (e.g., ¹¹C, ¹⁸F, ³H, ¹⁴C) into the molecule.

A common strategy for introducing a short-lived positron-emitting isotope like ¹¹C (t½ ≈ 20.4 min) would be to use a radiolabeled ethylating agent. For example, [¹¹C]ethyl iodide or [¹¹C]ethyl triflate could be used in the final N-alkylation step of Fingolimod. This late-stage radiolabeling is advantageous due to the short half-life of ¹¹C.

The synthesis would involve:

Production of [¹¹C]CO₂ from a cyclotron.

Conversion of [¹¹C]CO₂ to a suitable precursor, such as [¹¹C]methane, which is then converted to [¹¹C]methyl iodide.

Reaction of [¹¹C]methyl iodide with a suitable reagent to form [¹¹C]ethyl iodide.

Reaction of [¹¹C]ethyl iodide with Fingolimod in the presence of a base to yield [¹¹C]this compound.

Rapid purification of the radiolabeled product using HPLC before it is formulated for injection.

Alternatively, for longer-term studies, isotopes like ¹⁴C or ³H could be incorporated into the Fingolimod backbone at an earlier stage of the synthesis. For instance, a ¹⁴C-labeled octyl chain could be used to prepare the lipophilic tail.

Studies on radiolabeling Fingolimod itself, for instance with Technetium-99m, have been reported, demonstrating the feasibility of attaching a radiometal to the molecule, which provides a basis for developing similar strategies for its derivatives. researchgate.net

Molecular and Cellular Pharmacology of N Ethyl Fingolimod

Phosphorylation of N-Ethyl Fingolimod (B1672674) by Sphingosine (B13886) Kinases

N-Ethyl Fingolimod, a structural analog of sphingosine, requires phosphorylation to become a biologically active molecule. chemeurope.comwikipedia.org This critical activation step is carried out by sphingosine kinases (SphKs), enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). nih.govnih.gov The resulting phosphorylated compound, this compound-phosphate, is the active moiety that interacts with S1P receptors. scripps.eduucl.ac.uk

Role of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) in Activation

There are two main isoforms of sphingosine kinase, SphK1 and SphK2, which exhibit differences in their subcellular localization and substrate specificity. frontiersin.org While both enzymes can phosphorylate sphingosine, SphK2 is predominantly responsible for the phosphorylation of this compound. nih.govscripps.eduucl.ac.ukfrontiersin.orgnih.gov Studies have shown that this compound is a substrate for SphK2. nih.govspandidos-publications.com The efficiency of this compound phosphorylation is significantly lower by SphK1, with some reports indicating it is about 30-fold less effective than SphK2. frontiersin.org

The distinct roles of these kinases are partly due to their different locations within the cell. SphK1 is mainly found in the cytoplasm and moves to the plasma membrane upon activation, while SphK2 is primarily located in the nucleus, endoplasmic reticulum, and mitochondria. frontiersin.org The preferential phosphorylation of this compound by SphK2 is a key step in its mechanism of action. nih.gov

Substrate Specificity of this compound for Sphingosine Kinase Isoforms

The chemical structure of this compound makes it a more favorable substrate for SphK2 compared to SphK1. nih.gov While both isoforms catalyze the conversion of sphingosine to S1P, the structural differences between them, particularly in the substrate-binding domain, account for this preference. nih.gov The N-terminal region of SphK2 is more accommodating to substrates like this compound. nih.gov

Interestingly, while this compound is a substrate for SphK2, it can act as a competitive inhibitor of SphK1 with respect to sphingosine. nih.govfrontiersin.org This dual activity highlights the complex interaction of this compound with the sphingolipid metabolic pathway.

Sphingosine-1-Phosphate Receptor (S1PR) Binding and Agonism/Antagonism Profile

Once phosphorylated, this compound-phosphate acts as a modulator of sphingosine-1-phosphate receptors (S1PRs). chemeurope.comwikipedia.orgebi.ac.uk It binds to four of the five known S1PR subtypes. nih.govscripps.edumdpi.com

Affinity and Selectivity for S1P1, S1P2, S1P3, S1P4, and S1P5 Receptors

This compound-phosphate demonstrates high affinity for S1P1, S1P3, S1P4, and S1P5 receptors, with EC50 values typically in the nanomolar range. frontiersin.orgscripps.edutocris.comresearchgate.net It shows particularly high potency for S1P1, S1P4, and S1P5, with EC50 values around 0.3–0.6 nM, and slightly lower affinity for S1P3, with an EC50 of approximately 3 nM. scripps.edutocris.com Notably, this compound-phosphate has very low affinity for the S1P2 receptor, with EC50 values greater than 10,000 nM. frontiersin.org

S1P Receptor SubtypeBinding Affinity (EC50) of this compound-PhosphateReference
S1P1~0.3–0.6 nM scripps.edutocris.com
S1P2>10,000 nM frontiersin.org
S1P3~3 nM scripps.edutocris.com
S1P4~0.3–0.6 nM scripps.edutocris.com
S1P5~0.3–0.6 nM scripps.edutocris.com

Functional Antagonism via Receptor Internalization and Downregulation

Although this compound-phosphate initially acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors, its sustained presence leads to a phenomenon known as functional antagonism, particularly at the S1P1 receptor. frontiersin.orgnih.govscripps.edumdpi.com This occurs because the binding of this compound-phosphate to the S1P1 receptor triggers its internalization. nih.govmdpi.com

Unlike the natural ligand S1P, which allows for the recycling of the receptor back to the cell surface, this compound-phosphate induces irreversible internalization and subsequent degradation of the S1P1 receptor through ubiquitination and proteasomal pathways. frontiersin.orgnih.govnih.gov This leads to a long-lasting downregulation of S1P1 on the cell surface, effectively rendering the cells unresponsive to S1P and creating a pharmacologically null state. scripps.edunih.gov This functional antagonism is a key component of its immunomodulatory effects, as it prevents the egress of lymphocytes from lymph nodes. nih.govmdpi.com

Modulation of Intracellular Signaling Pathways by this compound and its Phosphate (B84403)

The binding of this compound-phosphate to S1P receptors activates various intracellular signaling pathways mediated by heterotrimeric G proteins. scripps.edu For instance, S1P1 receptor activation can stimulate the pro-survival PI3K/Akt pathway. frontiersin.org It has been shown that treatment of endothelial cells with this compound-phosphate leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, promoting cell survival. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades

This compound, after being phosphorylated in the body to its active form, this compound-phosphate, primarily exerts its effects by modulating a class of cell surface receptors known as sphingosine-1-phosphate (S1P) receptors. tandfonline.com These receptors are G-protein coupled receptors (GPCRs), which play a crucial role in cell communication by transmitting signals from the outside to the inside of the cell. frontiersin.orgabcam.com The phosphorylated form of this compound shows a strong affinity for four out of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. tandfonline.com

Upon binding to these receptors, it initiates a cascade of intracellular signaling events. For instance, the S1P1 receptor, a key target, exclusively couples to the Gαi/o protein subunit. frontiersin.org This interaction triggers various downstream signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the phospholipase C (PLC) pathway, which are involved in cell survival and other cellular processes. frontiersin.org The S1P4 receptor, on the other hand, acts through Gαi and Gα12/13, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway and RhoA/ROCK signaling. nih.gov The S1P5 receptor, after coupling with multiple G-proteins, primarily binds to Gα12/13, which in turn activates signaling molecules like ERK1/2. frontiersin.org

While initially acting as an agonist at these receptors, prolonged exposure to this compound-phosphate leads to the internalization and subsequent degradation of the S1P1 receptor. tandfonline.com This process, termed functional antagonism, effectively desensitizes the cells to the natural ligand, S1P, and is a key mechanism behind its therapeutic effects. tandfonline.comnih.gov

Regulation of Adenylyl Cyclase and Phospholipase C Activity

This compound's interaction with S1P receptors can influence the activity of crucial intracellular enzymes like adenylyl cyclase and phospholipase C (PLC). The S1P1 receptor, a primary target of this compound-phosphate, is known to couple to Gαi/o proteins. frontiersin.org Activation of Gαi typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). scripps.eduproteopedia.org By inhibiting adenylyl cyclase, this compound can decrease intracellular cAMP levels, a key second messenger involved in numerous cellular functions.

Furthermore, signaling through S1P receptors, including those targeted by this compound, can activate phospholipase C (PLC). frontiersin.org PLC is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These pathways are integral to a wide range of cellular responses.

Activation of MAP Kinase Pathways and Akt Signaling

The signaling cascades initiated by this compound frequently involve the activation of the Mitogen-Activated Protein (MAP) kinase and Akt signaling pathways. Both pathways are critical regulators of cell proliferation, survival, and differentiation.

The MAP kinase family includes several key signaling cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. qiagen.com this compound-phosphate has been shown to induce the phosphorylation and activation of ERK1/2. nih.govcambridge.org This activation is a downstream consequence of S1P receptor engagement and can influence a variety of cellular processes. frontiersin.org

Similarly, the PI3K/Akt signaling pathway is a major downstream target of S1P receptor activation by this compound. frontiersin.orgmdpi.com The activation of this pathway is known to promote cell survival by inhibiting apoptosis. mdpi.comfrontiersin.org Studies have demonstrated that this compound can lead to the phosphorylation and activation of Akt, also known as protein kinase B (PKB). frontiersin.orgnih.gov This activation contributes to the compound's observed effects in various cellular models. mdpi.comnih.gov

Effects on Cellular Processes in In Vitro Models

Lymphocyte Trafficking and Sequestration Mechanisms in Lymphoid Organ Models

One of the most well-documented effects of this compound is its ability to alter lymphocyte trafficking, leading to the sequestration of these immune cells within secondary lymphoid organs. nih.gov This process is primarily mediated through the compound's action on the S1P1 receptor expressed on lymphocytes. frontiersin.orgtandfonline.com

In vitro models and studies have shown that this compound-phosphate acts as a functional antagonist of the S1P1 receptor. tandfonline.comnih.gov While it initially activates the receptor, this is followed by the receptor's internalization and degradation. tandfonline.comnih.gov This downregulation of S1P1 renders lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from lymph nodes into the bloodstream. scripps.edufrontiersin.org As a result, lymphocytes, particularly naïve and central memory T cells, are retained within the lymph nodes. tandfonline.com

This sequestration is not due to cell death but rather a reversible alteration of cell migration. nih.gov Studies have also indicated that this compound can inhibit the trafficking of B cells as well. scripps.educambridge.org By preventing the recirculation of lymphocytes, this compound effectively reduces the number of circulating lymphocytes that can infiltrate tissues. neurology.org

Table 1: Effects of this compound on Lymphocyte Trafficking

Cellular Process Key Receptor Involved Mechanism of Action Outcome in In Vitro Models
Lymphocyte Egress S1P1 Functional antagonism via receptor internalization and degradation. tandfonline.comnih.gov Inhibition of lymphocyte migration from lymphoid tissues. frontiersin.org
Lymphocyte Sequestration S1P1 Retention of lymphocytes within secondary lymphoid organs. nih.gov Reduced number of circulating lymphocytes. neurology.org
B-cell Trafficking S1P1 Inhibition of B-cell egress from spleen. scripps.educambridge.org Decreased immunoglobulin G (IgG) plasma cell and germinal center responses. scripps.edu

Modulation of Endothelial Cell Barrier Function

This compound has been shown to modulate the function of the endothelial barrier, which is critical for maintaining the integrity of blood vessels. S1P1 receptors are highly expressed on endothelial cells and play a crucial role in regulating vascular permeability. abcam.comnih.gov

The binding of this compound-phosphate to S1P1 receptors on endothelial cells can promote the assembly of adherens junctions, which are protein complexes that connect adjacent cells. nih.gov This strengthening of cell-cell adhesion enhances the integrity of the endothelial barrier. nih.gov However, the effects of this compound on endothelial barrier function can be complex and context-dependent. While some studies suggest a barrier-protective effect, others indicate that as a functional antagonist of S1P1, it might, under certain inflammatory conditions, fail to stabilize or even disrupt the barrier. mdpi.com For instance, one in vitro study using rat brain microvascular endothelial cells reported a reduction in the tight junction protein occludin after treatment with the phosphorylated form of the compound. mdpi.com

Direct Effects on Neural Cell Subtypes (Astrocytes, Oligodendrocytes, Neurons, Microglia) in Culture

This compound can cross the blood-brain barrier and exert direct effects on various neural cell types, which express S1P receptors. scripps.edunih.gov

Oligodendrocytes: These cells, and their precursors (OPCs), are responsible for myelination in the central nervous system. They express several S1P receptors, with S1P5 being predominantly expressed in mature oligodendrocytes. scripps.educambridge.org In vitro studies have shown that this compound can have complex, concentration-dependent effects on oligodendrocytes. At low concentrations, it can promote the differentiation and survival of OPCs and enhance remyelination in organotypic slice cultures. scripps.edumdpi.comresearchgate.net Conversely, higher concentrations may inhibit these processes. mdpi.com The cytoprotective effects on OPCs are partly mediated through the activation of the PI3K/Akt and MEK/ERK1/2 signaling pathways. mdpi.comresearchgate.net

Neurons: Neurons also express S1P receptors and can be directly affected by this compound. nih.govnih.gov In vitro studies have demonstrated that the compound can promote neuronal survival and neurite growth. nih.gov Treatment of primary cortical neuron cultures with the phosphorylated form of this compound led to an increase in the phosphorylation of ERK1/2 and the transcription factor CREB, followed by an increase in brain-derived neurotrophic factor (BDNF) mRNA. scripps.educambridge.org

Microglia: As the resident immune cells of the central nervous system, microglia play a key role in neuroinflammation. This compound can directly modulate microglial activation. nih.govnih.gov In culture, it has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netfrontiersin.orgnih.gov This anti-inflammatory effect on microglia may contribute to its neuroprotective properties. nih.gov

Table 2: Direct Effects of this compound on Neural Cell Subtypes in Culture

Cell Subtype Key S1P Receptors Expressed Observed In Vitro Effects
Astrocytes S1P1, S1P3 cambridge.org Reduced inflammatory activation, frontiersin.orgnih.gov potential modulation of migration. mdpi.com
Oligodendrocytes S1P1, S1P5 scripps.educambridge.org Promotion of differentiation and survival at low concentrations, scripps.edumdpi.com enhanced remyelination. researchgate.net
Neurons S1P1 nih.gov Increased survival, nih.gov promotion of neurite growth, nih.gov increased BDNF expression. scripps.educambridge.org
Microglia S1P receptors frontiersin.org Inhibition of activation, nih.gov reduced production of pro-inflammatory cytokines. researchgate.netfrontiersin.orgnih.gov
Impact on Astrogliosis and Glial Activation

This compound, a derivative of Fingolimod (FTY720), is understood to exert significant effects on glial cells, which are central to the pathology of various neurological disorders. Fingolimod and its analogues can cross the blood-brain barrier and directly interact with cells of the central nervous system (CNS), including astrocytes. tandfonline.com In the context of neuroinflammation, such as that seen in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, Fingolimod treatment has been shown to diminish astrocyte activation, a process known as astrogliosis. nih.gov This reduction in astrogliosis is a notable histopathological feature. tandfonline.com

The activation of astrocytes can be triggered by pro-inflammatory cytokines, leading to a cascade of events that can be detrimental to neuronal health. Fingolimod has been observed to attenuate the production of these pro-inflammatory cytokines by astrocytes. tandfonline.com Furthermore, in models of neuroinflammation, Fingolimod treatment has been demonstrated to restore the reduced expression of the astroglial glutamate (B1630785) transporters SLC1A2 and SLC1A3 at both the mRNA and protein levels. nih.gov This restoration is thought to occur through indirect, anti-inflammatory mechanisms. nih.gov The RhoA/ROCK signaling pathway is implicated in the activation of both microglia and astrocytes, leading to an increase in the expression of nitric oxide synthase and TNFα, which contribute to neurodegeneration. mdpi.com By modulating these pathways, this compound and related compounds can influence glial activation.

Promotion of Oligodendrocyte Survival and Remyelination

This compound and its parent compound, Fingolimod, have demonstrated significant potential in promoting the survival of oligodendrocytes and enhancing remyelination, a critical process for functional recovery in demyelinating diseases like multiple sclerosis. tandfonline.comopenresearchlibrary.org Fingolimod has been shown to protect oligodendrocytes from apoptosis induced by growth factor deprivation, a mechanism linked to the extracellular signal-regulated kinase (ERK) pathway. nih.gov The active, phosphorylated form of Fingolimod is a potent agonist for several sphingosine-1-phosphate (S1P) receptors, including S1PR1 and S1PR5, which are expressed on oligodendrocytes. biorxiv.org

Signaling through the S1PR5 receptor, in particular, is known to promote oligodendrocyte survival. biorxiv.org In experimental models, Fingolimod treatment following chemically induced demyelination has been shown to significantly enhance remyelination. nih.govresearchgate.net This is evidenced by an augmented expression of myelin basic protein (MBP), a key component of the myelin sheath. nih.gov Morphological analysis using confocal and electron microscopy has confirmed increased myelin wrapping of axons in the presence of Fingolimod. nih.gov

The effects of Fingolimod on oligodendrocytes and their precursor cells (OPCs) appear to be time-dependent. Short-term exposure can cause process retraction in OPCs, while longer-term treatment leads to process extension and improved survival. nih.gov This is associated with a cyclical and reciprocal modulation of S1P1 and S1P5 mRNA transcripts. nih.gov Furthermore, Fingolimod can stimulate the proliferation of OPCs. biorxiv.org In organotypic cerebellar slice cultures, Fingolimod treatment after demyelination enhanced not only remyelination but also the extension of processes by both OPCs and mature oligodendrocytes. researchgate.net

Experimental ModelKey FindingsReference
Lysophosphatidyl choline-induced demyelinationAugmented expression of myelin basic protein (MBP) during the remyelination phase. nih.gov
Organotypic cerebellar slice culturesEnhanced remyelination and process extension by OPCs and mature oligodendrocytes post-demyelination. researchgate.net
In vitro oligodendrocyte culturesProtection against growth factor deprivation-induced apoptosis. nih.gov
In vitro OPC culturesTime-dependent effects on process dynamics, with long-term treatment promoting extension and survival. nih.gov
Influence on Neuronal Viability and Connectivity

This compound, following the established actions of its parent compound Fingolimod, is recognized for its neuroprotective properties that extend to influencing neuronal viability and connectivity. oup.com Fingolimod can directly act on neurons, which express sphingosine-1-phosphate (S1P) receptors, to promote survival and resilience against injury. frontiersin.orgnih.gov In cellular models of optic neuritis, a condition characterized by neuronal damage, Fingolimod treatment significantly reduced neuronal death induced by tumor necrosis factor-α (TNFα). nih.gov This protective effect was associated with the suppression of reactive oxygen species generation and the promotion of neuronal marker expression. nih.gov

Furthermore, Fingolimod has been shown to protect cultured cortical neurons by increasing the production of brain-derived neurotrophic factor (BDNF) and reducing NMDA-mediated excitotoxicity. oup.com The administration of Fingolimod in a mouse model of Huntington's disease led to improved motor function and was associated with increased BDNF levels and a strengthening of neuronal activity and connectivity. oup.com In animal models of multiple sclerosis, Fingolimod has been observed to prevent and reverse pathological changes in both presynaptic and postsynaptic aspects of glutamate transmission, leading to a significant reduction in dendritic pathology. researchgate.net

The compound also stimulates neuronal gene expression, which can modulate neurite growth and axonal regeneration. researchgate.netresearchgate.net By interacting with neuronal S1P1 and S1P3 receptors, Fingolimod is thought to promote the production of anti-apoptotic factors, thereby increasing neuronal resilience to ischemic injury. frontiersin.org

Model SystemEffect of FingolimodMechanism/Associated FactorsReference
R28 retinal neuronal cells (in vitro model of optic neuritis)Reduced TNFα-induced neuronal deathSuppression of reactive oxygen species, promotion of neuronal markers nih.gov
Cultured cortical neuronsNeuroprotectionIncreased BDNF production, reduced NMDA-mediated excitotoxicity oup.com
R6/2 mouse model of Huntington's diseaseImproved motor function, strengthened neuronal connectivityIncreased BDNF levels oup.com
EAE mouse model of multiple sclerosisReversal of pathological synaptic alterationsReduction in dendritic pathology researchgate.net
General neuronal modelsPromotion of anti-apoptotic factorsInteraction with neuronal S1P1 and S1P3 receptors frontiersin.org
Microglial Polarization and Inflammatory Responses

This compound, similar to its parent compound Fingolimod, plays a crucial role in modulating microglial activation and polarization, thereby influencing neuroinflammatory responses. mdpi.com Microglia, the resident immune cells of the central nervous system, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.govnih.gov Fingolimod has been shown to promote the polarization of microglia toward the M2-like phenotype. mdpi.comnih.gov This shift is accompanied by a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), and an increase in anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.com

The modulation of microglial polarization by Fingolimod is mediated, in part, through its interaction with sphingosine-1-phosphate (S1P) receptors on these cells. researchgate.net This interaction can interfere with signaling pathways that drive pro-inflammatory responses. For instance, Fingolimod treatment can oppose Gαq signaling linked to S1PR3, leading to reduced reactive oxygen species (ROS) production and a shift towards M2 polarization. nih.gov The STAT3 pathway has also been identified as a mediator of Fingolimod-induced M2 polarization in microglia. nih.gov

By dampening the M1 pro-inflammatory response and promoting the M2 anti-inflammatory and reparative state, this compound can contribute to a microenvironment that is more conducive to neuronal survival and remyelination. nih.govmdpi.com In animal models of traumatic brain injury, Fingolimod administration has been found to attenuate the general activation of microglia and increase the M2/M1 ratio, which was associated with decreased axonal damage. frontiersin.org

Effect of this compound/FingolimodAssociated Molecular/Cellular ChangesKey Signaling PathwaysReference(s)
Promotes M2-like polarization of microgliaDecreased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12)STAT3 pathway mdpi.comnih.gov
Increased secretion of anti-inflammatory cytokines (e.g., IL-10) mdpi.com
Attenuates M1 pro-inflammatory phenotypeReduced production of reactive oxygen species (ROS)S1PR3/Gαq signaling nih.gov
Suppresses overall microglial activationS1P receptor modulation researchgate.net
Increases M2/M1 ratio in TBI modelsReduced axonal damage frontiersin.org

Induction of Apoptosis and Cell Cycle Arrest in Specific Cell Lines (e.g., Cancer Cells)

This compound and its parent compound, Fingolimod (FTY720), have demonstrated significant anti-cancer properties through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. oncotarget.com This effect is largely independent of its actions on sphingosine-1-phosphate (S1P) receptors and its immunosuppressive functions. nih.gov

Fingolimod has been shown to induce apoptosis in a wide range of cancer cells, including but not limited to, leukemia, lymphoma, gastric cancer, breast cancer, prostate cancer, and melanoma. nih.govoncotarget.comelsevier.es The mechanisms underlying this pro-apoptotic effect are multifaceted and involve multiple cell death signaling pathways. nih.gov

One of the key mechanisms is the induction of G0/G1 cell cycle arrest. nih.gov In androgen-independent prostate cancer cells (DU145), Fingolimod was found to modulate mitogenic signaling and cell-cycle regulators, leading to G1 arrest and subsequent apoptotic death. oncotarget.com

The apoptotic process triggered by Fingolimod can involve both intrinsic (mitochondrial-dependent) and extrinsic pathways. nih.gov In human lymphoma cell lines, Fingolimod induces apoptosis by affecting mitochondrial permeability and promoting the release of cytochrome c. nih.gov Caspase activation, particularly caspase-3, is a common feature in Fingolimod-induced apoptosis in various cancer cell lines. oncotarget.com

Furthermore, Fingolimod can induce the production of reactive oxygen species (ROS), which can act as effector molecules in the apoptotic cascade. In murine melanoma cells, the pro-apoptotic effect of Fingolimod was partially inhibited by ROS scavengers, indicating a role for oxidative stress in its anti-cancer activity. elsevier.es

Cancer Cell TypeObserved EffectAssociated Mechanism(s)Reference(s)
Human lymphoma (HL-60, Jurkat)Apoptosis, G0/G1 cell cycle arrestMitochondrial permeability transition, cytochrome c release nih.gov
Prostate cancer (DU145)Apoptosis, G1 arrestModulation of mitogenic signaling, FAK dephosphorylation nih.govoncotarget.com
Human glioma (T98G)ApoptosisFAK dephosphorylation, caspase-6 activation nih.gov
Murine melanoma (B16F10-Nex2)ApoptosisInduction of reactive oxygen species (ROS) elsevier.es
Various (leukemia, breast, gastric, etc.)Apoptosis, growth arrestMultiple cell death signaling pathways oncotarget.com

Other Reported Molecular Targets and Off-Target Effects (e.g., TRPM7, cPLA2, ceramide synthase)

Beyond its primary action as a sphingosine-1-phosphate (S1P) receptor modulator, this compound and its parent compound, Fingolimod, have been reported to interact with several other molecular targets, contributing to their diverse pharmacological profile. frontiersin.org These non-S1P receptor-mediated effects are particularly relevant to its anti-cancer and anti-inflammatory activities. nih.govnih.gov

One notable off-target effect is the inhibition of ceramide synthase . Fingolimod can competitively inhibit this enzyme, which is involved in the synthesis of ceramides, a class of sphingolipids. nih.gov This inhibition appears to be dependent on the concentration of sphinganine (B43673) and the chain length of acyl-CoA. nih.gov By affecting ceramide metabolism, Fingolimod can influence the balance of signaling sphingolipids within the cell. researchgate.netnih.gov

Fingolimod has also been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . nih.govfrontiersin.org The inhibition of cPLA2α can contribute to the anti-inflammatory effects of Fingolimod by reducing the production of inflammatory mediators. nih.gov

Another reported target is the transient receptor potential cation channel, subfamily M, member 7 (TRPM7) . The antiproliferative effects of Fingolimod in certain cancer cells have been partly attributed to the inhibition of TRPM7. nih.gov

Additionally, Fingolimod is known to be an activator of Protein Phosphatase 2A (PP2A) . nih.gov PP2A is a crucial regulator of various cellular processes, including cell cycle progression, growth, and apoptosis. The activation of PP2A by Fingolimod is thought to occur through the disruption of its interaction with its endogenous inhibitor, SET. nih.gov This activation can also contribute to its anti-inflammatory effects by reducing the expression of cytokines like TNFα and IL-6. nih.gov

Molecular TargetEffect of FingolimodPotential ConsequenceReference(s)
Ceramide SynthaseInhibitionAltered balance of signaling sphingolipids nih.gov
Cytosolic Phospholipase A2α (cPLA2α)InhibitionAnti-inflammatory effects nih.govfrontiersin.org
TRPM7InhibitionAntiproliferative effects in cancer cells nih.gov
Protein Phosphatase 2A (PP2A)ActivationRegulation of cell cycle, apoptosis, anti-inflammatory effects nih.gov

Preclinical Pharmacological Investigations of N Ethyl Fingolimod in Animal Models

Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for multiple sclerosis (MS). Research in this area has explored the impact of Fingolimod (B1672674) on disease progression, histopathological markers, and immune cell infiltration into the central nervous system (CNS).

Assessment of Disease Progression and Histopathological Markers

Studies utilizing EAE models have demonstrated that Fingolimod can significantly ameliorate the clinical signs of the disease. transpharmation.com Prophylactic administration of Fingolimod has been shown to prevent the onset of EAE in some cases. aimspress.comnih.gov Therapeutic treatment, initiated after disease establishment, has also been effective in reducing neurological deficits and promoting recovery. transpharmation.comnih.gov

Histopathological analyses have revealed that Fingolimod treatment leads to a reduction in several key markers of EAE pathology. These include:

Demyelination: Fingolimod has been observed to reduce the extent of demyelination in the spinal cord and brain of EAE animals. nih.govtandfonline.com

Astrogliosis: The drug attenuates the activation and proliferation of astrocytes, a hallmark of neuroinflammation in EAE. tandfonline.comunipg.it

Microglial Activation: Fingolimod has been shown to reduce the activation of microglia, which are key immune cells in the CNS. tandfonline.comnih.gov

Blood-Brain Barrier (BBB) Integrity: Studies indicate that Fingolimod can help restore the integrity of the BBB, which is compromised in EAE, thereby limiting the entry of inflammatory cells into the CNS. nih.govtandfonline.com

Table 1: Effects of Fingolimod on Disease Progression and Histopathology in EAE Models

ParameterEffect of Fingolimod TreatmentSupporting Evidence
Clinical ScoreSignificant reduction in disease severityAmeliorated clinical signs of EAE. transpharmation.com
DemyelinationReduced demyelination in the CNSDecreased loss of myelin in the spinal cord and brain. nih.govtandfonline.com
AstrogliosisAttenuated astrocyte activationReduced reactive astrogliosis. tandfonline.comunipg.it
Microglial ActivationReduced microglial activationDecreased activation state of microglia. tandfonline.comnih.gov
Blood-Brain Barrier PermeabilityRestored BBB integrityReduced leakage of the BBB. nih.govtandfonline.com

Analysis of Immune Cell Infiltration in the Central Nervous System

A primary mechanism of action for Fingolimod in EAE is the modulation of immune cell trafficking. By acting as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, on lymphocytes, Fingolimod prevents their egress from lymph nodes. aimspress.comresearchgate.net This leads to a significant reduction in the infiltration of pathogenic immune cells, including T cells and B cells, into the CNS. aimspress.comnih.govimmunologyresearchjournal.com

Specifically, studies have shown that Fingolimod treatment almost completely prevents the infiltration of Th1 and Th17 cells, which are critical drivers of EAE pathology, into the spinal cord. aimspress.com This reduction in CNS inflammation is a key contributor to the observed amelioration of clinical symptoms and histopathological damage. nih.gov

Studies in Neurodegenerative Disease Models (e.g., Huntington's Disease, Rett Syndrome Analogues)

The neuroprotective potential of Fingolimod has been investigated in animal models of neurodegenerative disorders, including Huntington's disease and Rett syndrome.

Effects on Neuropathological Features

In the R6/2 mouse model of Huntington's disease, chronic administration of Fingolimod has been shown to improve motor function, extend survival, and reduce brain atrophy. oup.comoup.comnih.gov These beneficial effects were associated with a reduction in the aggregation of mutant huntingtin protein, a key pathological hallmark of the disease. oup.comoup.com Furthermore, Fingolimod treatment was found to increase the levels of DARPP-32, a protein whose reduced expression is an early indicator of striatal dysfunction in Huntington's disease. oup.comoup.com

In a mouse model of Rett syndrome, Fingolimod has also demonstrated positive effects, suggesting a potential to address the underlying neuropathology of this condition. oup.com

Modulation of Neurotrophic Factor Expression (e.g., BDNF)

A significant finding in studies of Fingolimod in neurodegenerative models is its ability to modulate the expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.gov In mouse models of Huntington's disease, Fingolimod treatment led to increased levels of BDNF in the brain. oup.comoup.comhdbuzz.net This is noteworthy as reduced BDNF levels are implicated in the pathogenesis of the disease. hdbuzz.net

Similarly, in a mouse model of Rett syndrome, Fingolimod administration increased BDNF levels, which correlated with an improvement in symptoms. oup.comnih.gov The neuroprotective effects of Fingolimod in various models are often linked to its capacity to enhance BDNF expression. plos.orgnih.gov Studies have shown that Fingolimod can directly act on neurons to increase BDNF production. nih.govplos.org The beneficial effects of Fingolimod on neuronal structure and function are thought to be at least partially dependent on this BDNF upregulation. nih.gov

Table 2: Effects of Fingolimod in Neurodegenerative Disease Models

Disease ModelNeuropathological EffectsNeurotrophic Factor Modulation
Huntington's Disease (R6/2 mice)Reduced brain atrophy, decreased mutant huntingtin aggregates, increased DARPP-32 levels. oup.comoup.comnih.govIncreased brain-derived neurotrophic factor (BDNF) levels. oup.comoup.comhdbuzz.net
Rett Syndrome (mouse model)Amelioration of disease-related features. oup.comIncreased BDNF levels. oup.comnih.gov

Investigations in Pain Models

Fingolimod has also been investigated for its potential analgesic effects in animal models of pain, particularly neuropathic pain that can accompany conditions like multiple sclerosis. In a mouse model of EAE-induced neuropathic pain, daily administration of Fingolimod was found to reduce behavioral signs of mechanical and cold hypersensitivity in a dose-dependent manner. nih.govresearchgate.netnih.gov

The analgesic effects of Fingolimod appear to be mediated, at least in part, by its action on S1P1 receptors in the spinal cord. nih.govresearchgate.net It is suggested that Fingolimod acts as an S1P1 receptor agonist in this context, reducing central sensitization in the dorsal horn of the spinal cord. nih.govresearchgate.net This is supported by findings that the anti-hyperalgesic effects of Fingolimod can be reversed by an S1P1 antagonist. nih.gov Furthermore, Fingolimod treatment was shown to reduce markers of neuronal and glial activation in the dorsal horn, which are associated with the development and maintenance of central sensitization. nih.gov

Assessment of Neuropathic Pain Behaviors

In a mouse model of multiple sclerosis (MS) using myelin oligodendrocyte glycoprotein (B1211001) 35-55 (MOG35-55) to induce experimental autoimmune encephalomyelitis (EAE), daily intraperitoneal administration of fingolimod demonstrated a dose-dependent and reversible reduction in neuropathic pain behaviors, specifically mechanical and cold hypersensitivity. nih.gov These pain-related effects were observed to be independent of the compound's impact on motor function, as changes in hyperalgesia occurred before modifications in clinical neurological deficits. nih.gov The study utilized a modified EAE model to prevent severe paralysis, thereby enabling the assessment of withdrawal behaviors in response to somatosensory stimuli. nih.gov The analgesic effects of fingolimod were linked to its role as a sphingosine-1-phosphate receptor 1 (S1PR1) agonist. This was supported by findings that the S1PR1 antagonist W146 could prevent or reverse the anti-hyperalgesic effects of fingolimod. nih.govresearchgate.net Furthermore, the S1PR1-selective agonist SEW2871 mimicked the pain-reducing effects of fingolimod, whether administered repeatedly or as a single injection. researchgate.netnih.gov

Elucidation of Mechanisms in Dorsal Horn

The analgesic properties of fingolimod in the context of neuropathic pain are associated with the modulation of central sensitization in the dorsal horn of the spinal cord. nih.gov In a mouse model of EAE, fingolimod was found to reduce cellular markers of central sensitization. nih.govresearchgate.net Specifically, it attenuated the potentiation of glutamate-evoked intracellular calcium signaling in dorsal horn neurons, a phenomenon observed in EAE-induced neuropathic pain. nih.gov This potentiation of calcium signaling coincided with the onset and resolution of hyperalgesia. nih.gov

Furthermore, fingolimod treatment led to a dose-dependent decrease in the activation of astrocytes and microglia in the dorsal horn, as indicated by reduced immunoreactivity of Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba1), respectively. nih.govresearchgate.netnih.gov The activation of these glial cells is a known contributor to the development and maintenance of neuropathic pain. frontiersin.org The compound also reduced the expression of stimulus-evoked phospho-extracellular signal-related kinase (pERK), another marker of central sensitization in dorsal horn neurons. nih.govresearchgate.net The mechanism of action appears to be through S1PR1 agonism, as fingolimod did not alter the spinal membrane content of S1PR1, arguing against a functional antagonist mechanism in this context. researchgate.net

Anti-Inflammatory Efficacy in Other Preclinical Disease Models

The anti-inflammatory properties of fingolimod have been investigated in various preclinical models of autoimmune diseases beyond multiple sclerosis.

Arthritis: In a glucose-6-phosphate isomerase (GPI) peptide-induced arthritis mouse model, therapeutic administration of fingolimod reduced the severity of symptoms, including synovial hyperplasia and lymphocyte infiltration. jst.go.jp Prophylactic treatment from the day of immunization significantly suppressed the development of paw swelling. jst.go.jp Similarly, in adjuvant-induced and type II collagen-induced arthritis in rats, fingolimod almost completely inhibited joint destruction and paw edema. aimspress.com In SKG mice, fingolimod suppressed arthritis progression by sequestering autoimmune CD4 T cells, enhancing Th2 immune responses, and inhibiting prostaglandin (B15479496) E2 production by synovial cells. aimspress.com Combination therapy with an anti-TNF-α monoclonal antibody showed a synergistic effect in a collagen-induced arthritis model in DBA/1J mice. aimspress.com However, one study noted that fingolimod may lead to glycosaminoglycan (GAG) depletion in articular cartilage, which has paused clinical trials for rheumatic diseases. nih.gov

Lupus: In the MRL/lpr mouse model of neuropsychiatric lupus, fingolimod treatment initiated after disease onset attenuated neurobehavioral deficits, including cognitive dysfunction and emotionality issues. frontiersin.org The therapeutic effect was attributed to the reduction of circulating autoreactive lymphocytes and direct neuroprotective effects within the central nervous system (CNS). frontiersin.org Fingolimod also demonstrated therapeutic efficacy in lupus nephritis in MRL/lpr and NZB/W F1 mouse models. aimspress.com It significantly suppressed the production of anti-double-stranded DNA (dsDNA) antibodies, reduced IgG deposition in the glomeruli, and prolonged the lifespan of the animals. aimspress.com

Inflammatory Bowel Disease (IBD): Fingolimod has shown efficacy in reducing intestinal inflammation in several murine models of IBD. frontiersin.org In IL-10 gene-deficient mice, which develop chronic colitis, fingolimod ameliorated the disease by reducing lymphocyte infiltration in the colonic mucosa and decreasing IFN-γ production. aimspress.comoup.com It also prevented the infiltration of CD4 T cells into the inflamed colonic lamina propria in dextran (B179266) sulfate (B86663) sodium-induced colitis and T-cell transfer colitis models. aimspress.com In a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, fingolimod showed therapeutic effects by down-regulating Th1 cytokines and inducing regulatory T cells. aimspress.com

Antimicrobial Activity and Biofilm Modulation in Preclinical Models

Fingolimod, originally derived from the fungicidal compound myriocin (B1677593), has demonstrated antimicrobial properties in preclinical studies. nih.govplos.org

In a screening of an FDA-approved drug library, fingolimod was identified as a potent agent against Staphylococcus aureus, inhibiting both planktonic growth and biofilm formation. researchgate.net It also showed efficacy in disrupting pre-formed biofilms. researchgate.netacs.org The minimum inhibitory concentration (MIC) against S. aureus and S. epidermidis was found to be in the range of 12–15 µM. researchgate.net A time-kill kinetic study revealed a rapid reduction in viable bacterial count within two hours, and no resistance development was observed for up to 20 days. researchgate.net Fingolimod also exhibited high activity against Acinetobacter baumannii (MIC 25 µM) and modest activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Further studies with synthesized derivatives of fingolimod showed that some were more effective against S. aureus, while others had improved activity against P. aeruginosa and/or A. baumannii. researchgate.net

In addition to its antibacterial effects, fingolimod has shown activity against the opportunistic yeast Candida albicans. An in vitro broth microdilution assay determined the MIC99 to be 0.25 mg/mL. plos.org In a mouse model of candidiasis, infected mice treated with fingolimod exhibited lower fungal burdens in the liver, kidneys, and vagina compared to untreated mice. plos.org Despite the in vivo tissue concentrations being lower than the in vitro MIC, the antifungal effect was still observed, leading to the hypothesis that fingolimod may act synergistically with the host's innate immune system. plos.org

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Species

The pharmacokinetic and metabolic properties of fingolimod have been characterized in several animal species, including rodents and dogs.

Fingolimod is slowly but efficiently absorbed after oral administration. tandfonline.com In dogs, following oral dosing, the maximum concentration (Cmax) was reached between 12.0 and 21.3 hours. nih.gov The compound is extensively distributed to body tissues and has a large volume of distribution. tandfonline.comresearchgate.net Fingolimod is highly bound to plasma proteins, primarily albumin (>99.7%). tandfonline.comresearchgate.net

A key feature of fingolimod is its ability to penetrate the central nervous system (CNS). frontiersin.orghres.ca Studies in animal models have confirmed its presence in the CNS. tandfonline.com In mice, two novel analogues of fingolimod, FTY720-C2 and FTY720-Mitoxy, were shown to cross the blood-brain barrier, with brain-to-plasma ratios increasing over time, suggesting preferential partitioning to the brain. plos.org The elimination half-life of FTY720-Mitoxy was approximately twice as long in the brain as in the plasma. plos.org

The parent compound, fingolimod, highly distributes into red blood cells (86%), while its active phosphorylated form has a lower uptake (17%). frontiersin.org

Pharmacokinetic Parameters of Fingolimod in Dogs (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)
0.010.612.0
0.053.714.7
0.14.821.3
Data from a preliminary study in Beagle dogs. nih.gov

Intrinsic Clearance of Fingolimod Analogues in Liver Microsomes

CompoundSpeciesIntrinsic Clearance (μL/min/mg)
FTY720-C2Mouse22.5
Rat79.5
Dog6.0
Monkey20.2
Human18.3
FTY720-MitoxyMouse1.8
Rat7.8
Dog1.4
Monkey135.0
Human17.5
Data from in vitro studies with liver microsomes. plos.orgnih.gov

Fingolimod is a prodrug that is metabolized in vivo to its active form, fingolimod-phosphate, by sphingosine (B13886) kinases (SPHK), with SPHK2 being the primary enzyme responsible for this activation in mice. tandfonline.comtandfonline.com This phosphorylation is a reversible process. nih.gov

Besides phosphorylation, fingolimod undergoes metabolism through two other main pathways. One involves hydroxylation and oxidation, primarily by cytochrome P450 4F2 (CYP4F2), leading to the formation of inactive carboxylic acid metabolites. researchgate.netdrugbank.com The other pathway involves the formation of inactive, non-polar ceramide analogues. researchgate.netdrugbank.com

In studies with hepatocytes from various species, fingolimod analogues FTY720-C2 and FTY720-Mitoxy were metabolized on the octyl side chain, producing a series of carboxylic acids similar to the parent compound, but notably without the formation of phosphorylated metabolites. plos.orgnih.gov

In the blood of animals, fingolimod and fingolimod-phosphate exist in a stable equilibrium due to similar elimination kinetics. tandfonline.com The major circulating components related to the drug are fingolimod itself and its active phosphate (B84403) metabolite, followed by inactive metabolites. nih.gov

Elimination Characteristics

Following a comprehensive search of scientific literature and publicly available data, no specific information was found regarding the elimination characteristics of the chemical compound "N-Ethyl Fingolimod" in animal models. This includes data on its metabolic pathways, excretion routes, and pharmacokinetic parameters such as half-life and clearance. The available research predominantly focuses on the parent compound, Fingolimod (FTY720), and its phosphate metabolite. Therefore, a detailed description of the elimination profile for this compound cannot be provided at this time.

Preclinical Pharmacodynamic Endpoints (e.g., Lymphocyte Counts in Animal Models)

Similarly, a thorough review of existing preclinical studies did not yield specific data on the pharmacodynamic effects of "this compound" on lymphocyte counts in animal models. While the mechanism of action for the broader class of sphingosine-1-phosphate receptor modulators, such as Fingolimod, involves the sequestration of lymphocytes in lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts, no studies detailing this specific effect for this compound could be located. Consequently, research findings and data tables concerning the impact of this compound on lymphocyte populations in preclinical models are not available.

Advanced Research Methodologies and Techniques Employed in N Ethyl Fingolimod Studies

Receptor Binding Assays (Radioligand, Fluorescence-Based)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. In the context of N-Ethyl Fingolimod (B1672674), these assays would quantify its ability to bind to sphingosine-1-phosphate (S1P) receptors.

Radioligand Binding Assays: This classic technique involves using a radioactively labeled version of a ligand that is known to bind to the receptor of interest. The assay measures the ability of the unlabeled test compound (e.g., N-Ethyl Fingolimod) to compete with and displace the radioligand. The data generated allows for the calculation of the binding affinity (Ki) of the test compound. For S1P receptor modulators, cell membranes from lines engineered to express specific S1P receptor subtypes (S1P1, S1P2, S1P3, etc.) are typically used. oncotarget.com

Fluorescence-Based Assays: These assays offer a non-radioactive alternative and can include methods like Fluorescence Resonance Energy Transfer (FRET). They rely on changes in fluorescence to measure binding events, providing a safer and often higher-throughput method to screen compound libraries and determine binding affinities.

Table 1: Representative Data from a Receptor Binding Assay Note: The following data is illustrative for a hypothetical S1P modulator and does not represent actual experimental results for this compound, for which such data is not publicly available.

S1P Receptor SubtypeBinding Affinity (Ki, nM)Assay Type
S1P1Data Not AvailableRadioligand
S1P2Data Not AvailableRadioligand
S1P3Data Not AvailableRadioligand
S1P4Data Not AvailableRadioligand
S1P5Data Not AvailableRadioligand

Functional Cell-Based Assays (e.g., Reporter Gene Assays, Calcium Flux)

Functional assays are designed to measure the biological consequence of a compound binding to its receptor, determining whether it acts as an agonist (activator) or antagonist (inhibitor).

Reporter Gene Assays: These assays link receptor activation to the expression of an easily measurable "reporter" gene, such as luciferase or β-galactosidase. Cells expressing the target receptor (e.g., S1P1) are engineered so that receptor activation triggers a signaling cascade that results in the production of the reporter protein. The amount of light or color produced is proportional to the functional activity of the test compound.

Calcium Flux Assays: S1P receptors, particularly subtypes like S1P3, are coupled to signaling pathways that cause a transient increase in intracellular calcium (Ca2+) upon activation. discoverx.com Calcium flux assays use fluorescent dyes that are sensitive to calcium concentrations. A change in fluorescence upon application of the test compound indicates a functional response at the receptor. discoverx.com These assays are often performed in a high-throughput format using instruments like a Fluorometric Imaging Plate Reader (FLIPR). discoverx.com

Gene Expression Analysis (qPCR, RNA-Seq) and Proteomics

These methodologies provide a deep look into the molecular changes induced by a compound within a cell or tissue.

Gene Expression Analysis:

Quantitative PCR (qPCR): This technique measures the expression level of a few specific genes. It is often used to validate findings from broader screening methods.

RNA-Sequencing (RNA-Seq): This powerful, high-throughput method provides a comprehensive snapshot of the entire transcriptome (all RNA molecules), revealing which genes are up- or down-regulated in response to a compound. Studies on Fingolimod using RNA-seq have identified thousands of differentially expressed genes in peripheral blood mononuclear cells, affecting pathways beyond just S1P signaling, including cytokine regulation and inflammatory pathways. wooky.itmdpi.com

Proteomics: This is the large-scale study of proteins. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, revealing how a compound affects cellular protein composition, signaling networks, and post-translational modifications.

In Vivo Imaging Techniques for Compound Distribution and Biological Effects (e.g., MRI in animal models)

In vivo imaging allows for the non-invasive visualization of a drug's effects in a living organism over time.

Magnetic Resonance Imaging (MRI): In animal models of diseases like multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), MRI is used to assess the impact of therapeutic compounds on neuroinflammation and neurodegeneration. researchgate.netnih.gov Studies with Fingolimod have used MRI to demonstrate a reduction in brain lesion formation and a slowing of brain volume loss (atrophy) in EAE models, providing crucial preclinical evidence of efficacy. nih.govnih.gov

Positron Emission Tomography (PET): PET imaging can be used with specific radioligands to visualize biological processes, such as microglial activation, a key component of neuroinflammation. Studies have shown that Fingolimod treatment reduces microglial activation in animal models, an effect that can be monitored in vivo with PET. snmjournals.org

Genetic Manipulation Techniques (e.g., Conditional Knockout Models for S1PRs, SphKs)

Genetic manipulation in animal models, particularly mice, is a powerful technique to confirm a drug's mechanism of action.

Conditional Knockout (KO) Models: These models allow for the deletion of a specific gene (like an S1P receptor) in a specific cell type or at a specific time. For example, creating mice that lack the S1P1 receptor only on T-cells can help prove that the drug's effect on lymphocyte trafficking is mediated through that specific receptor on that cell type. uniprot.org Studies using conditional KO mice were instrumental in demonstrating that the effects of Fingolimod on experimental autoimmune encephalomyelitis are lost when the S1P1 receptor is deleted on astrocytes, indicating a direct role within the central nervous system. dovepress.com Similarly, knocking out sphingosine (B13886) kinases (SphKs), the enzymes that phosphorylate Fingolimod to its active form, can confirm their essential role in the drug's bioactivation. frontiersin.org

Future Directions and Unexplored Research Avenues for N Ethyl Fingolimod

Investigation of Novel Molecular Targets Beyond S1PRs

The therapeutic effects of Fingolimod (B1672674) are not exclusively mediated by S1P receptors (S1PRs). researchgate.netnih.gov Preclinical evidence suggests that the unphosphorylated form of Fingolimod interacts with a variety of other molecular targets, opening new avenues for investigation for its N-Ethyl analogue. nih.govwikipedia.org Future preclinical studies on N-Ethyl Fingolimod should aim to elucidate its activity, if any, on these non-S1PR targets to build a comprehensive pharmacological profile.

Key areas of investigation would include:

Enzymes of Sphingolipid Metabolism: Fingolimod has been shown to inhibit ceramide synthases and sphingosine (B13886) kinase 1. researchgate.net Research should explore whether this compound retains or modifies these inhibitory activities, which could have significant implications for its potential use in oncology, as dysregulation of sphingolipid metabolism is a known factor in cancer progression. researchgate.net

Ion Channels: The transient receptor potential cation channel subfamily M member 7 (TRPM7) is a known target of Fingolimod, influencing macrophage phenotype. wikipedia.org Preclinical models could be used to determine if this compound modulates TRPM7 or other ion channels, which may affect its anti-inflammatory properties.

Intracellular Signaling Proteins: Fingolimod can activate protein phosphatase 2A (PP2A) and inhibit cytosolic phospholipase A2α (cPLA2α), contributing to its anti-inflammatory and cell-regulating effects. researchgate.netnih.gov It would be crucial to investigate if this compound interacts with these pathways, potentially offering a distinct mechanism of action from its parent compound.

Epigenetic Mechanisms: Fingolimod itself has been identified as a histone deacetylase (HDAC) inhibitor. nih.gov This activity is independent of its immunosuppressive functions and could be relevant for neuroprotective effects. nih.gov Preclinical screening of this compound for HDAC inhibition is a logical step to explore its potential in neurodegenerative disease models beyond S1PR modulation.

Potential Non-S1PR TargetKnown Effect of FingolimodRationale for this compound Investigation
Sphingosine Kinase 1 (SphK1) InhibitionTo determine if the N-ethyl modification alters enzymatic inhibition, potentially impacting its anti-cancer profile. researchgate.net
Ceramide Synthases (CerS) InhibitionTo assess the impact on ceramide metabolism, which is crucial in apoptosis and cancer biology. researchgate.net
Cytosolic Phospholipase A2α (cPLA2α) InhibitionTo explore alternative anti-inflammatory mechanisms by modulating the arachidonic acid pathway. wikipedia.org
Histone Deacetylases (HDACs) InhibitionTo investigate potential neuroprotective effects independent of S1PRs through epigenetic regulation. nih.gov
Protein Phosphatase 2A (PP2A) ActivationTo evaluate effects on cell growth and inflammatory pathways. researchgate.net

Exploration of Combination Therapies with Other Preclinical Agents

The unique mechanisms of S1P receptor modulators suggest potential for synergistic effects when combined with other therapeutic agents in preclinical models. For this compound, this represents a significant area of future research to enhance efficacy or address different facets of complex diseases. While clinical use of Fingolimod is as a monotherapy, preclinical studies can explore novel combinations. hres.ca

Potential preclinical combination strategies include:

With Neuroprotective Agents: In models of neurodegenerative diseases like Alzheimer's or Parkinson's, combining this compound with agents that target different pathological pathways (e.g., anti-amyloid or anti-tau agents) could be explored for synergistic neuroprotective effects. nih.gov

With Thrombolytic Agents: Proof-of-concept trials have investigated Fingolimod in combination with alteplase (B1167726) in acute ischemic stroke. clinicaltrials.gov Preclinical stroke models could be used to assess whether this compound, when combined with thrombolytics, can further reduce infarct volume and improve neurological outcomes.

With Other Immunomodulators: In models of autoimmune disease, combining this compound with agents that have a different mechanism of action (e.g., targeting different cytokine pathways or immune cell subsets) could be investigated for enhanced or broader immunosuppressive effects.

Application of this compound in Emerging Preclinical Disease Models

While Fingolimod is approved for multiple sclerosis, its immunomodulatory and neuroprotective properties suggest broader therapeutic potential. nih.govnih.gov Future research should apply this compound to a range of emerging preclinical disease models to identify novel indications.

Infectious Diseases: Fingolimod is associated with an increased risk of certain infections, such as lower respiratory and herpes virus infections, due to its lymphocyte sequestration effect. nih.govnih.gov However, its immunomodulating properties could be beneficial in preclinical models of diseases characterized by excessive immune responses, such as sepsis or severe viral infections where a "cytokine storm" contributes to pathology. tandfonline.com Research could explore if this compound can dampen hyperinflammation without critically impairing pathogen clearance. A recent study synthesized Fingolimod derivatives with antibacterial activity against Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa, suggesting a completely new therapeutic avenue for such compounds. helsinki.fiacs.org

Rare Disorders: Many rare genetic disorders, such as certain lysosomal storage diseases, have significant neuroinflammatory components. Preclinical models for these conditions could be used to evaluate the potential of this compound to ameliorate neurological symptoms by reducing central nervous system (CNS) inflammation.

Development of Targeted Delivery Systems for this compound in Preclinical Settings

Optimizing the delivery of this compound could enhance its efficacy and potentially reduce systemic exposure. Preclinical research into novel drug delivery systems is a critical step towards this goal.

Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), could modify its pharmacokinetic profile and improve its ability to cross the blood-brain barrier. nih.gov A recent preclinical study demonstrated that an SLN formulation of Fingolimod for intranasal delivery enhanced its therapeutic efficacy in a demyelination model. nih.gov Similar approaches could be developed and tested for this compound.

Topical and Localized Delivery: For ocular diseases with an inflammatory component, topical nanoemulsion formulations could deliver the drug directly to the eye, minimizing systemic effects. preprints.org Preclinical development of such a system for this compound could be explored.

Ligand-Conjugated Carriers: To specifically target lymphocytes or other cell types, this compound could be conjugated to targeting ligands or incorporated into delivery vehicles designed to interact with specific cell surface receptors. wikipedia.org Preclinical studies have explored incorporating the Fingolimod molecule itself into mRNA delivery vehicles to increase targeting of lymphocytes. wikipedia.org

Comparative Studies with Next-Generation S1P Receptor Modulators in Preclinical Research

The development of more selective S1P receptor modulators, such as Siponimod and Ozanimod, provides important benchmarks for evaluating novel compounds. nih.govneuro-sens.com Preclinical comparative studies would be essential to position this compound within the therapeutic landscape.

These studies should focus on:

Receptor Selectivity and Potency: In vitro assays are needed to determine the binding profile and functional activity of this compound across the five S1P receptor subtypes. This profile should be directly compared to Fingolimod and more selective second-generation modulators like Ozanimod (S1P1, S1P5 selective) and Siponimod. nih.govneuro-sens.com

Pharmacodynamic Effects: Head-to-head preclinical studies in animal models, such as the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, should compare the effects of this compound with other modulators on key biomarkers like lymphocyte sequestration and on clinical outcomes. nih.govmdpi.com

CNS-Specific Effects: Given the importance of direct CNS effects for neuroprotection, preclinical models should be used to compare the ability of this compound and next-generation agents to modulate glial cell activity and promote remyelination, differentiating peripheral immune effects from central actions. nih.gov

CompoundPrimary S1PR TargetsKey Preclinical Distinctions
Fingolimod S1P1, S1P3, S1P4, S1P5Non-selective; prodrug requiring phosphorylation. researchgate.net
Siponimod S1P1, S1P5Selective; faster elimination half-life than Fingolimod. nih.gov
Ozanimod S1P1, S1P5Selective; lower risk of first-dose cardiac effects in clinical studies. neuro-sens.com
This compound To be determinedHypothetical; preclinical studies would need to establish its selectivity, potency, and direct CNS effects relative to other modulators.

Q & A

Q. What is the mechanism of action of fingolimod in modulating immune and CNS pathways in multiple sclerosis (MS)?

Fingolimod is phosphorylated to its active metabolite, fingolimod-phosphate (fingolimod-P), which binds to sphingosine 1-phosphate receptors (S1PRs) S1PR1, S1PR3, S1PR4, and S1PR5. This binding induces internalization of S1PR1, inhibiting lymphocyte egress from lymph nodes and reducing CNS infiltration of pathogenic T-cells. Additionally, fingolimod-P crosses the blood-brain barrier and directly modulates S1PRs on astrocytes and oligodendrocytes, potentially exerting neuroprotective effects . Methodologically, studies combine in vivo models (e.g., experimental autoimmune encephalomyelitis) with conditional S1PR-knockout mice to dissect immune vs. CNS mechanisms .

Q. How do the design and eligibility criteria of pivotal RCTs for fingolimod differ from real-world observational studies?

Pivotal phase III trials (FREEDOMS, FREEDOMS II, TRANSFORMS) evaluated fingolimod as a first-line therapy in relapsing-remitting MS (RRMS) with strict inclusion criteria (e.g., EDSS ≤5.5, no prior treatment failures). In contrast, real-world studies like PANGAEA focus on patients with advanced disease (e.g., prior DMT failure, rapid disease progression) per EU labeling. Key differences include:

Parameter RCTs Real-World Studies
PopulationTreatment-naïve or stable DMTPrior DMT failures
Primary EndpointsRelapse rate, MRI lesionsDisability progression, safety
Follow-up Duration24 months (fixed)≥3 years (observational)
Researchers must adjust for confounding factors (e.g., comorbidities, treatment adherence) in real-world data analysis .

Q. What are the methodological considerations for assessing fingolimod's pharmacokinetics in special populations?

Fingolimod has 93% oral bioavailability and a half-life of 6–9 days. Hepatic CYP4F2 metabolism necessitates dose adjustments in severe hepatic impairment. Pharmacokinetic studies use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations, combined with population pharmacokinetic modeling to account for variability (e.g., age, CYP polymorphisms). Safety monitoring includes lymphocyte counts and liver function tests .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding infection risk associated with fingolimod use in MS patients?

A meta-analysis of 12 RCTs (N=8,448) reported a 62.2% infection rate in fingolimod-treated patients vs. 37.8% in controls, but heterogeneity exists due to variable definitions of "infection" and follow-up durations. To resolve contradictions:

  • Stratify analyses by infection type (e.g., herpesviruses vs. respiratory).
  • Use propensity score matching in observational studies to control for baseline risk factors (e.g., prior immunosuppressants).
  • Incorporate biomarkers (e.g., CD4+ counts, IgG levels) to identify high-risk subgroups .

Q. What methodological approaches are recommended for assessing fingolimod's direct neuroprotective effects in preclinical models of neurodegeneration?

In the 3xTg-AD Alzheimer’s model, fingolimod improved memory via the Novel Object Location (NOL) test. Key steps:

  • Experimental Design : Treat mice at early vs. late disease stages (e.g., 8 vs. 12 months).
  • Outcome Measures : Combine behavioral assays (NOL, Morris water maze) with histopathology (amyloid-β plaques, tau phosphorylation).
  • Mechanistic Validation : Use S1PR1/5 conditional knockout mice to isolate CNS effects .

Q. How can translational studies bridge in vitro findings on fingolimod’s anticancer effects to clinical applications?

In head and neck squamous cell carcinoma (HNSC), fingolimod inhibits proliferation via PLK1 suppression and G0/G1 arrest (IC50=4.34 μM in SCC9 cells). Translational steps include:

  • In Vivo Validation : Xenograft models with PLK1-overexpressing tumors.
  • Biomarker Development : Correlate PLK1 mRNA levels (RT-PCR) with treatment response in clinical biopsies.
  • Combination Therapies : Test synergy with cisplatin or radiotherapy in 3D spheroid models .

Q. What statistical methods address confounding in indirect treatment comparisons (ITCs) of fingolimod vs. natalizumab?

ITCs from RCTs show higher NEDA-3 rates with natalizumab (OR=7.42 vs. 4.08 for fingolimod). To mitigate bias:

  • Apply matching-adjusted indirect comparison (MAIC) to balance baseline characteristics.
  • Use Bayesian network meta-analysis for multi-arm trials.
  • Validate findings with real-world cohorts (e.g., MSBase Registry) .

Q. How should researchers design studies to evaluate fingolimod’s impact on pregnancy outcomes?

A clinical development program reported 5 fetal abnormalities in 66 pregnancies with first-trimester exposure. Methodological recommendations:

  • Establish prospective registries (e.g., FDA’s Pregnancy Registry).
  • Measure fingolimod-P levels in maternal blood and placental tissue.
  • Compare outcomes with matched controls on other DMTs .

Data Contradiction and Analysis

Q. What explains the higher discontinuation rates of fingolimod in real-world studies (24.8%) vs. RCTs (15–20%)?

Real-world cohorts (e.g., academic centers) include patients with comorbidities, prior treatment failures, and non-adherence. Discontinuation drivers include:

  • Adverse events (40/76 cases): Bradycardia, macular edema.
  • Breakthrough disease (22/76 cases): MRI activity despite treatment. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) clarify efficacy vs. tolerability trade-offs .

Q. How can biomarkers like Sema4A optimize fingolimod’s use in MS subpopulations?

High serum Sema4A levels predict poor response to IFN-β but correlate with fingolimod efficacy (ARR reduction: 0.12 vs. 0.34 in low Sema4A). Methods:

  • Validate Sema4A via ELISA in multicenter cohorts.
  • Mechanistic studies: Administer recombinant Sema4A-Fc in EAE mice to assess fingolimod’s immunomodulatory synergy .

Tables for Key Findings

Q. Table 1. Fingolimod’s Efficacy in Phase III Trials

TrialDesignARR Reduction vs. ComparatorMRI Lesion Reduction
FREEDOMSFingolimod vs. placebo54% (p<0.001)74% (Gd+ lesions)
TRANSFORMSFingolimod vs. IFN-β1a52% (p<0.001)68% (new T2 lesions)

Q. Table 2. Adverse Events in Real-World Cohorts

EventIncidence (Real-World)Incidence (RCTs)
Bradycardia6.3%2.5%
Macular Edema0.8%0.5%
Severe Infections3.1%1.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.